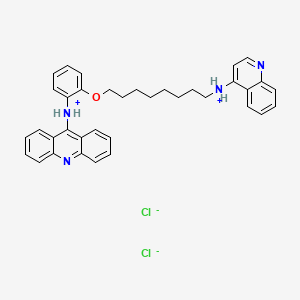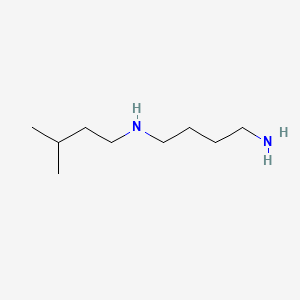
4-Biphenylcarboxylic acid, 4'-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is a chemical compound with the molecular formula C23H30ClNO3. It is a derivative of biphenylcarboxylic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride typically involves the esterification of 4’-methoxy-4-biphenylcarboxylic acid with 3-(2-methylpiperidino)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Biphenylcarboxylic acid: A related compound with similar structural features but lacking the ester and piperidine moieties.
4’-Methoxy-4-biphenylcarboxylic acid: Another related compound with a methoxy group attached to the biphenyl structure.
Uniqueness
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is unique due to its specific ester and piperidine functional groups, which confer distinct chemical and biological properties. These features make it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
69766-24-1 |
|---|---|
Molekularformel |
C23H30ClNO3 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-(4-methoxyphenyl)benzoate;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-18-6-3-4-15-24(18)16-5-17-27-23(25)21-9-7-19(8-10-21)20-11-13-22(26-2)14-12-20;/h7-14,18H,3-6,15-17H2,1-2H3;1H |
InChI-Schlüssel |
TZYRJXZWCDZCNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC[NH+]1CCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)






![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)

